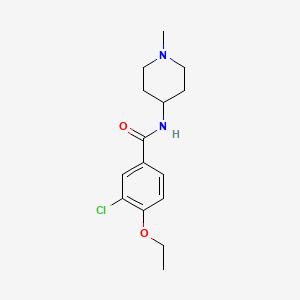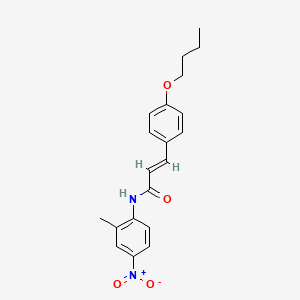![molecular formula C22H22N4O B5430023 (5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)
(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an isoquinoline group, a methoxyphenyl group, a pyrazole group, and a methylamine group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The isoquinoline and pyrazole groups are aromatic and planar, while the methoxyphenyl group is also aromatic but has a methoxy (-OCH3) substituent which could introduce some steric hindrance .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the pyrazole group could potentially undergo reactions at the nitrogen atoms, while the methoxy group could undergo reactions involving the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of several aromatic rings could make it relatively non-polar and insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-isoquinolin-5-yl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-25(16-19-6-3-5-18-13-23-10-9-22(18)19)14-17-12-24-26(15-17)20-7-4-8-21(11-20)27-2/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCEIORGKQIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)CC3=CN(N=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-3-methyl-2-[2-(4-nitrophenyl)carbonohydrazonoyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5429942.png)

![N-(2-methoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5429949.png)
![3-[(2-chlorobenzyl)thio]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5429950.png)
![2,6-dimethyl-3-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5429957.png)
![5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5429991.png)
![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)

![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)